3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid
Overview
Description
3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . This compound is characterized by a cyclopropane ring substituted with a methoxy group and two methyl groups, along with a carboxylic acid functional group. It is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol in the presence of an acid catalyst to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reference standard in analytical studies.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the methoxy group can participate in hydrophobic interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclopropane-1-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxycyclopropane-1-carboxylic acid: Similar structure but without the additional methyl groups, affecting its steric and electronic characteristics.
Uniqueness
3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to the presence of both methoxy and dimethyl groups on the cyclopropane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
3-methoxy-2,2-dimethylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2)4(6(8)9)5(7)10-3/h4-5H,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMCBSPUZOFCAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1OC)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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